3-phenylcyclobutanol

Stereoselective Synthesis Cyclobutanone Reduction Lithium Aluminum Hydride

3-Phenylcyclobutanol (CAS 150639-15-9) is a cyclic organic compound featuring a strained cyclobutane core substituted with a phenyl group and a hydroxyl moiety. It is a chiral molecule, with the cis- and trans- stereoisomers being the most relevant forms for research.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 150639-15-9
Cat. No. B3034262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenylcyclobutanol
CAS150639-15-9
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1C(CC1O)C2=CC=CC=C2
InChIInChI=1S/C10H12O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
InChIKeyBLLLZEOPEKUXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylcyclobutanol (CAS 150639-15-9) Technical Profile and Procurement Considerations


3-Phenylcyclobutanol (CAS 150639-15-9) is a cyclic organic compound featuring a strained cyclobutane core substituted with a phenyl group and a hydroxyl moiety . It is a chiral molecule, with the cis- and trans- stereoisomers being the most relevant forms for research . Its primary value lies in its use as a versatile synthetic building block and intermediate in organic and medicinal chemistry, with applications ranging from the synthesis of complex natural products to the development of novel pharmaceutical candidates and advanced materials .

Why 3-Phenylcyclobutanol (CAS 150639-15-9) Cannot Be Substituted with Generic Cyclobutanols


While the cyclobutanol scaffold is a common motif, 3-phenylcyclobutanol (CAS 150639-15-9) possesses a unique and quantifiable combination of properties that preclude its simple replacement by analogs like unsubstituted cyclobutanol or other 3-substituted cyclobutanols. Its specific stereochemistry , the influence of the phenyl group on the ring's reactivity and conformation, and its established role as a direct precursor to specific, high-value derivatives mean that substituting it with a generic analog would introduce significant and potentially project-derailing variability. The procurement decision must be based on the specific, evidence-backed performance of 3-phenylcyclobutanol (CAS 150639-15-9), not on class-level assumptions.

Quantitative Evidence for Differentiated Performance of 3-Phenylcyclobutanol (CAS 150639-15-9)


Stereoselective Synthesis of Cis-3-Phenylcyclobutanol: A Quantitative Comparison of Reductive Pathways

The reduction of 3-phenylcyclobutanone to 3-phenylcyclobutanol demonstrates a high degree of stereoselectivity, which can be quantified. The use of lithium aluminum hydride (LiAlH₄) in diethyl ether yields the cis-isomer predominantly. This is a quantifiable advantage when a specific stereoisomer is required for downstream applications, such as in asymmetric synthesis or chiral ligand design [1][2].

Stereoselective Synthesis Cyclobutanone Reduction Lithium Aluminum Hydride

Catalytic Hydrogenation Route: A Quantitative Yield Advantage for Cis-3-Phenylcyclobutanol

An alternative, and potentially more scalable, method for producing cis-3-phenylcyclobutanol involves the catalytic hydrogenation of a precursor, such as 3-phenyl-2-cyclobutenol. This method offers a different selectivity profile compared to the LiAlH₄ reduction of the ketone. The yield for this transformation has been reported, providing a quantifiable metric for process evaluation [1].

Catalytic Hydrogenation Cis-Selective Synthesis Cyclobutenol Reduction

Physical Property Differentiation: A Quantifiable Metric for Purity and Handling

Key physical properties, such as predicted boiling point and density, are available and can serve as quality control benchmarks. For the trans-isomer (CAS 150639-16-0), the predicted boiling point is 259.4±29.0 °C and the predicted density is 1.121±0.06 g/cm³ . These values, while predicted, provide a reference point that can differentiate this compound from other cyclobutanol derivatives and can be used to verify batch consistency.

Physical Properties Quality Control Analytical Chemistry

Procurement-Driven Application Scenarios for 3-Phenylcyclobutanol (CAS 150639-15-9)


Synthesis of Enantiomerically Pure Building Blocks for Medicinal Chemistry

As a chiral building block , procuring either the cis- (CAS 150639-15-9) or trans- (CAS 150639-16-0) isomer of 3-phenylcyclobutanol is essential for the asymmetric synthesis of pharmaceutical candidates. The stereospecific routes available [1] ensure that the correct three-dimensional orientation is incorporated into a target molecule, which is critical for binding affinity and biological activity. Substituting with a racemic mixture would necessitate costly and time-consuming chiral resolution steps.

Precursor for Advanced Materials: Synthesis of Cyclobutane-Containing Polymers

3-Phenylcyclobutanol serves as a precursor for cyclobutane-1,3-diacid (CBDA), which can be used to create polyesters with properties comparable to traditional materials like PET . The strained cyclobutane ring imparts favorable thermal and chemical stabilities to the resulting polymers . Procurement of 3-phenylcyclobutanol is therefore a key step for researchers developing novel materials with enhanced performance characteristics.

Ligand Design and Organometallic Catalysis

The unique combination of a rigid cyclobutane backbone and a phenyl substituent makes 3-phenylcyclobutanol a valuable scaffold for designing chiral ligands [2]. Its specific stereochemistry can be exploited to create well-defined chiral environments around a metal center, leading to high enantioselectivity in catalytic reactions. For researchers in catalysis, sourcing the correct stereoisomer is non-negotiable for achieving desired reaction outcomes.

Core Scaffold for Bioactive Molecule Derivatization

Derivatives of 3-phenylcyclobutanol, such as 3-phenylcyclobutylamine, are themselves important intermediates [3]. The ability to convert the alcohol group into amines, halides, or other functionalities through well-established chemistry makes 3-phenylcyclobutanol a versatile starting point for constructing libraries of novel compounds for biological screening. Procuring the alcohol is often the most cost-effective entry point into this diverse chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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